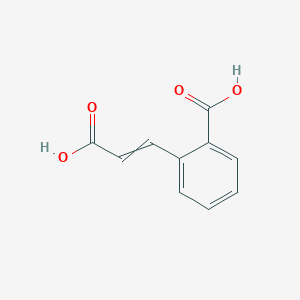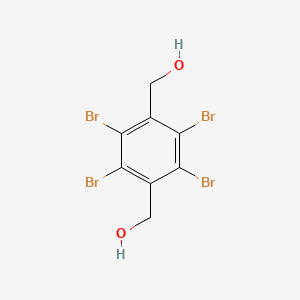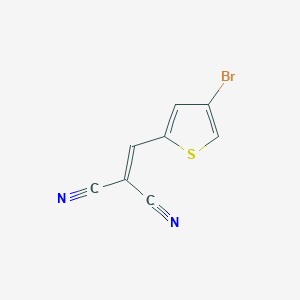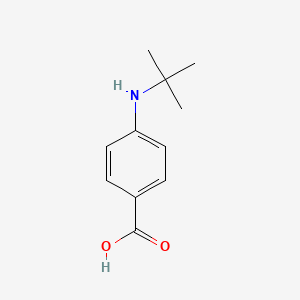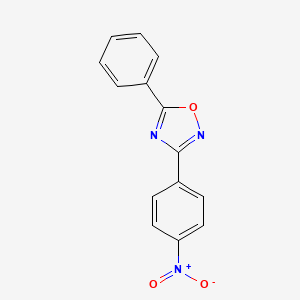![molecular formula C28H23NO B8804779 7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine CAS No. 57366-69-5](/img/structure/B8804779.png)
7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine” is a derivative of acridine . Acridine derivatives are a class of compounds that have been extensively researched due to their broad spectrum of biological activity . They have shown potential as therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and various bacterial, parasitic, and viral infections .
Synthesis Analysis
Acridine derivatives have been synthesized using a variety of techniques . The most popular and straightforward method to produce acridine derivatives, particularly 9-substituted derivatives of acridine, is the Bernthsen Acridine synthesis .Molecular Structure Analysis
Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .Chemical Reactions Analysis
Acridine derivatives have exhibited a wide range of bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . They have also been shown to be effective as inhibitors of acetylcholinesterase .Physical And Chemical Properties Analysis
The physical and chemical properties of the 4-Methoxyphenyl component of the compound have been analyzed. It has a molecular formula of CHO, an average mass of 107.130 Da, and a monoisotopic mass of 107.049690 Da .Safety And Hazards
While specific safety data for “7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine” is not available, general precautions for handling similar compounds include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using the product, and storing the compound in a dry, light-sensitive environment .
Direcciones Futuras
Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity, as well as luminous materials, is a key area of focus .
Propiedades
Número CAS |
57366-69-5 |
|---|---|
Nombre del producto |
7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine |
Fórmula molecular |
C28H23NO |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
13-(4-methoxyphenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene |
InChI |
InChI=1S/C28H23NO/c1-30-21-14-10-20(11-15-21)26-24-16-12-18-6-2-4-8-22(18)27(24)29-28-23-9-5-3-7-19(23)13-17-25(26)28/h2-11,14-15H,12-13,16-17H2,1H3 |
Clave InChI |
ZOBJUQJIDUDLJB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3CCC4=CC=CC=C4C3=NC5=C2CCC6=CC=CC=C65 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



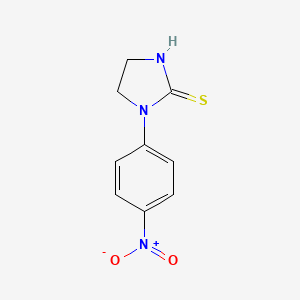
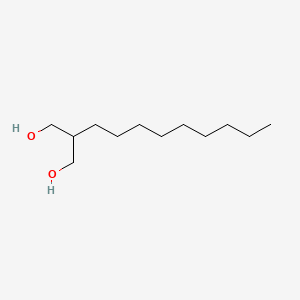
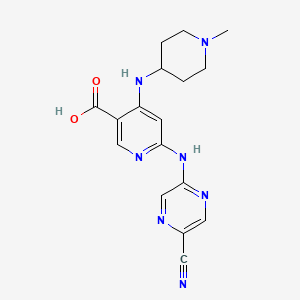
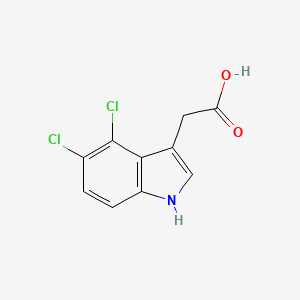
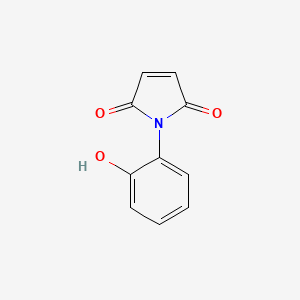
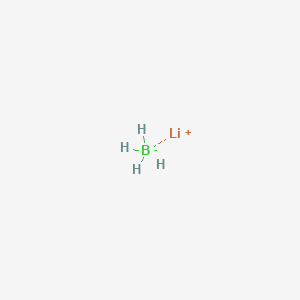
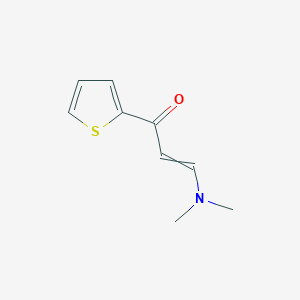

![7-Tert-butoxycarbonylamino-5-benzyl-5-azaspiro[2,4]heptane](/img/structure/B8804760.png)
